

# A Comparative Analysis of Eganelisib: Monotherapy vs. Combination Therapy Survival Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Eganelisib			
Cat. No.:	B608121	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the survival outcomes associated with **Eganelisib** (IPI-549) when administered as a monotherapy versus in combination with other therapeutic agents. The data presented is compiled from publicly available results of clinical trials to inform researchers, scientists, and drug development professionals.

**Eganelisib** is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3K-γ) inhibitor.[1][2][3] Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer development.[4] By targeting the gamma isoform of PI3K, which is predominantly expressed in leukocytes, **eganelisib** aims to reprogram the tumor microenvironment from immunosuppressive to immune-active.[2][5]

## **Quantitative Survival Data**

The following tables summarize the key survival and response data from clinical trials investigating **Eganelisib** as a monotherapy and in various combination therapies.

Table 1: **Eganelisib** Monotherapy Efficacy Data from the MARIO-1 Trial



Endpoint	Patient Population	Result
Objective Response Rate (ORR)	Patients with advanced solid tumors	One partial response (PR) observed in a patient with heavily pretreated peritoneal mesothelioma.[1]
Clinical Benefit	Patients with advanced solid tumors	44% (8 of 18) of patients showed clinical benefit (defined as remaining on treatment for at least 4 months).[6]

Note: The primary focus of the monotherapy arm of the MARIO-1 trial was on safety and tolerability, hence the limited efficacy data.

Table 2: Eganelisib Combination Therapy Survival and Efficacy Data



Trial Name	Combination Regimen	Indication	Key Survival/Efficacy Data
MARIO-275	Eganelisib + Nivolumab	Advanced Urothelial Carcinoma	Median Overall Survival (OS): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.62).[7][8][9] 1- Year OS Rate: 59% (combination) vs. 32% (nivolumab alone).[7] [8][9] Median OS (PD- L1 Negative): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.60).[7][8] 1- Year OS Rate (PD-L1 Negative): 54% (combination) vs. 17% (nivolumab alone).[7] [8] Progression-Free Survival (PFS) (PD-L1 Negative): 9.1 weeks (combination) vs. 7.9 weeks (nivolumab alone) (HR: 0.54).[10] [11]
MARIO-3	Eganelisib + Atezolizumab + Nab- paclitaxel	First-line Metastatic Triple-Negative Breast Cancer (TNBC)	1-Year PFS Rate (ITT): 36.0% (triplet). [12] 1-Year PFS Rate (PD-L1 Positive): 37.5% (triplet).[12] 1- Year PFS Rate (PD- L1 Negative): 34.7%



			(triplet).[12] Median PFS (PD-L1 Positive): 11.0 months.[5] Median PFS (PD-L1 Negative): 7.3 months.[5][9]
MARIO-1 (Expansion Cohort)	Eganelisib + Nivolumab	Head and Neck Squamous Cell Carcinoma (HNSCC) (≤2 prior lines of therapy)	Median PFS: 23 weeks.[13] Overall Response Rate (ORR): 20.0%.[13]
MARIO-1 (Expansion Cohort)	Eganelisib + Nivolumab	Anti-PD-1/PD-L1- resistant Melanoma	Overall Response Rate (ORR): 10%.[1]

## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below.

MARIO-1 (NCT02637531)

- Study Design: A Phase 1/1b open-label, multicenter, dose-escalation and expansion study.[1]
- Patient Population: Patients with advanced, histologically confirmed solid tumors who have progressed on or are intolerant to standard therapy.[1]
- Treatment Arms:
  - Monotherapy Dose Escalation: Patients received **Eganelisib** at doses ranging from 10 mg to 60 mg once daily (QD).[1][14]
  - Combination Dose Escalation: Patients received **Eganelisib** (20-40 mg QD) in combination with nivolumab (240 mg every 2 weeks).[1][14]
  - Expansion Cohorts: Patients with specific tumor types (e.g., HNSCC, melanoma) received the recommended Phase 2 dose of **Eganelisib** in combination with nivolumab.[13]



Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended
 Phase 2 dose (RP2D) of **Eganelisib** as a monotherapy and in combination with nivolumab,
 and to evaluate safety and tolerability.[1]

#### MARIO-275 (NCT03980041)

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[8] [15]
- Patient Population: Patients with platinum-refractory, immunotherapy-naïve, advanced or metastatic urothelial carcinoma.[7][8]
- Treatment Arms:
  - Combination Arm: Eganelisib plus nivolumab.
  - Control Arm: Placebo plus nivolumab.
  - Patients were randomized in a 2:1 ratio.[8]
- Primary Endpoint: Objective Response Rate (ORR).[8][15]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[15]

#### MARIO-3 (NCT03961698)

- Study Design: A Phase 2, multi-arm, multicenter, open-label combination cohort study.[16]
- Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) in the frontline setting.[7]
- Treatment Arm: A triplet combination of **Eganelisib**, atezolizumab, and nab-paclitaxel.[7]
- Primary Objective: To evaluate the safety and preliminary efficacy of the combination.[16]
- Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[16]

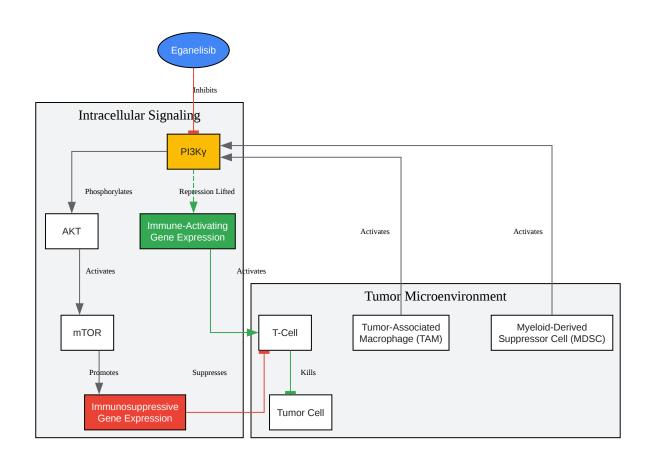


## **Signaling Pathway and Experimental Workflow**

Eganelisib's Mechanism of Action

**Eganelisib** selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3Ky). This kinase is a key component of an intracellular signaling pathway that plays a critical role in the function of myeloid cells. In the tumor microenvironment, PI3Ky signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive M2-like phenotype. By inhibiting PI3Ky, **Eganelisib** is believed to reprogram these myeloid cells to a pro-inflammatory, anti-tumor M1-like phenotype, thereby enhancing the anti-tumor immune response.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Eganelisib, a First-in-Class PI3K-y Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eganelisib My Cancer Genome [mycancergenome.org]
- 4. Eganelisib Wikipedia [en.wikipedia.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Infinity Pharma Reports IPI-549 Clinical and Translational Data From Completed Monotherapy Dose-Escalation Component of Phase I/Ib Clinical Study in Patients With Advanced Solid Tumors at SITC Annual Meeting BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Infinity shares fall following phase II eganelisib readouts | 2021-07-27 | BioWorld [bioworld.com]
- 10. Infinity Pharmaceuticals Presents Data from Randomized, Placebo-Controlled, Phase 2 MARIO-275 Trial of Eganelisib and Nivolumab in Advanced Urothelial Cancer at ASCO Genitourinary Cancers Symposium [businesswire.com]
- 11. Infinity Pharma Shows Encouraging Eganelisib/Nivolumab Combo Data In Urothelial Cancer Study Bristol-Myers Squibb (NYSE:BMY) Benzinga [benzinga.com]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. Eganelisib, a First-in-Class PI3Ky Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Eganelisib: Monotherapy vs. Combination Therapy Survival Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608121#comparing-eganelisib-monotherapy-vs-combination-therapy-survival-curves]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com